

Application Notes and Protocols: Detecting M-1121 Target Engagement via Western Blot

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Compound of Interest

Compound Name: M-1211

Cat. No.: B15568966

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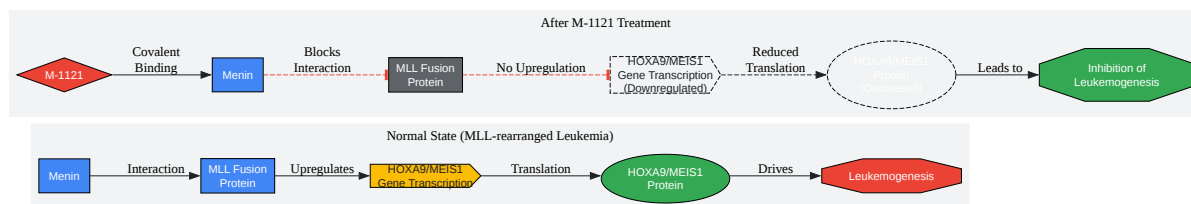
For Researchers, Scientists, and Drug Development Professionals

Introduction

M-1121 is a potent and orally active covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3][4] It functions by establishing a covalent bond with Cysteine 329 within the MLL binding pocket of menin.[1][2][3][5] This targeted disruption of the menin-MLL interaction leads to a dose-dependent downregulation of the expression of downstream target genes, including HOXA9 and MEIS1, in leukemia cell lines with MLL rearrangements.[1][2][3][6] These application notes provide a detailed protocol for utilizing Western blot analysis to assess the target engagement of M-1121 by monitoring the protein levels of the downstream effectors, HOXA9 and MEIS1.

Signaling Pathway of M-1121 Action

The interaction between menin and MLL fusion proteins is a critical driver for the overexpression of HOXA9 and MEIS1 genes, which are key to leukemogenesis in MLL-rearranged leukemias. M-1121 covalently binds to menin, preventing its interaction with MLL. This leads to a reduction in the transcription of HOXA9 and MEIS1, and subsequently, a decrease in their protein levels, which can be detected by Western blot.



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Caption: Mechanism of M-1121 action.

Experimental Protocol: Western Blot for HOXA9 and MEIS1

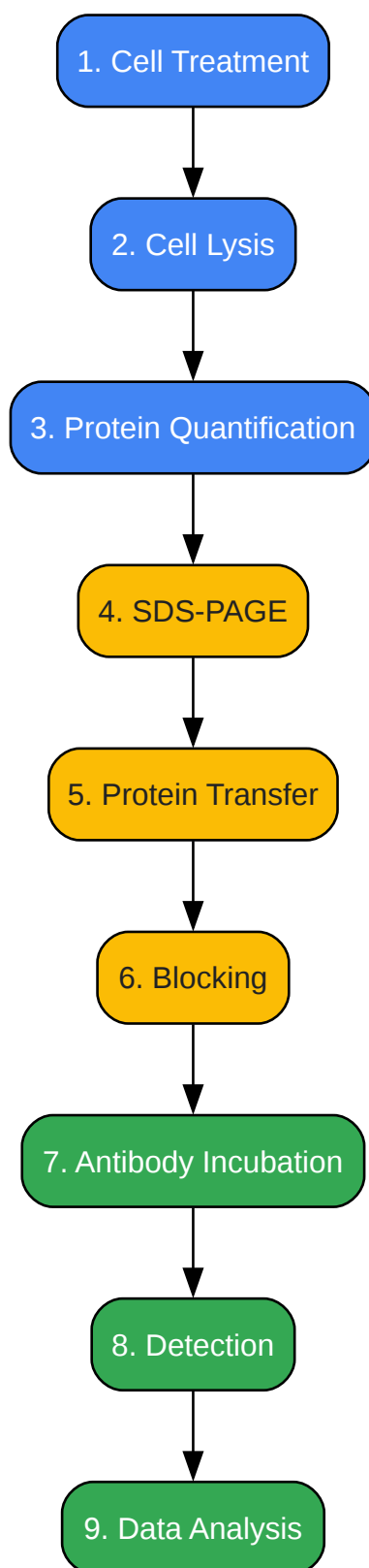
This protocol details the steps for assessing M-1121 target engagement by quantifying the protein levels of its downstream targets, HOXA9 and MEIS1.

Materials and Reagents

- Cell Lines: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and a wild-type MLL cell line as a negative control.
- M-1121: Stock solution in DMSO.
- Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Assay Reagent: BCA or Bradford assay kit.
- SDS-PAGE Gels: Appropriate percentage to resolve HOXA9 and MEIS1.
- Transfer Buffer: Standard Tris-Glycine transfer buffer.

- Membranes: PVDF or nitrocellulose membranes.
- Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
- Primary Antibodies:
 - Rabbit anti-HOXA9 antibody
 - Rabbit anti-MEIS1 antibody
 - Loading control antibody (e.g., mouse anti- β -actin or anti-GAPDH)
- Secondary Antibodies:
 - HRP-conjugated goat anti-rabbit IgG
 - HRP-conjugated goat anti-mouse IgG
- Chemiluminescent Substrate: ECL Western blotting detection reagents.
- Imaging System: Chemiluminescence imager.

Experimental Workflow



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Caption: General Western blot workflow.

Step-by-Step Procedure

- Cell Treatment:
 - Seed MLL-rearranged and wild-type MLL cells at an appropriate density.
 - Treat cells with increasing concentrations of M-1121 (e.g., 0, 10, 30, 100 nM) for a specified time (e.g., 24, 48, or 72 hours).^[6] Include a vehicle control (DMSO).
- Cell Lysis:
 - Harvest cells by centrifugation.
 - Wash the cell pellet with ice-cold PBS.
 - Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
- SDS-PAGE:
 - Normalize the protein concentration for all samples.
 - Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
 - Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder.
 - Run the gel according to the manufacturer's recommendations.

- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
 - Confirm successful transfer by staining the membrane with Ponceau S.
- Blocking:
 - Wash the membrane with TBST.
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
- Antibody Incubation:
 - Incubate the membrane with the primary antibody (anti-HOXA9 or anti-MEIS1) diluted in blocking buffer overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
 - For the loading control, the same membrane can be stripped and re-probed with an anti- β -actin or anti-GAPDH antibody, or a separate gel can be run in parallel.
- Detection:
 - Prepare the chemiluminescent substrate according to the manufacturer's instructions.
 - Incubate the membrane with the substrate.
 - Capture the chemiluminescent signal using an appropriate imaging system.
- Data Analysis:

- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the protein of interest's band intensity to the corresponding loading control band intensity.
- Plot the normalized protein levels against the M-1121 concentration to observe the dose-dependent effect.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.

| M-1121 Concentration (nM) | Normalized HOXA9 Protein Level (Fold Change vs. Vehicle) | Normalized MEIS1 Protein Level (Fold Change vs. Vehicle) |
|---------------------------|--|--|
| 0 (Vehicle) | 1.00 | 1.00 |
| 10 | Value | Value |
| 30 | Value | Value |
| 100 | Value | Value |

Note: The actual fold change values will be determined experimentally.

Conclusion

This Western blot protocol provides a reliable method for assessing the target engagement of M-1121 by measuring the protein levels of its key downstream effectors, HOXA9 and MEIS1. A dose-dependent decrease in the expression of these proteins in MLL-rearranged leukemia cells following M-1121 treatment is indicative of successful target engagement and pharmacodynamic activity. This assay is a valuable tool for the preclinical evaluation of M-1121 and other menin-MLL interaction inhibitors.

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